N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide
Description
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide is a complex organic compound that features a thiadiazole ring and a naphthalene carboxamide structure
Properties
IUPAC Name |
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-14-3-1-2-11-9-12(6-7-13(11)14)16(22)19-17-18-15(20-23-17)8-10-4-5-10/h6-7,9-10H,1-5,8H2,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAAHKYPQANJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3=NC(=NS3)CC4CC4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiadiazole ring can be formed through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents . The naphthalene carboxamide moiety can be synthesized through the reaction of naphthalene derivatives with carboxylic acid derivatives under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, along with precise control of reaction temperatures and times to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl): Another compound with a similar structure but different functional groups.
N~3~-cyclopropyl-N~4~'-(cyclopropylmethyl)-6-methylbiphenyl-3,4: A compound with a biphenyl structure and similar functional groups.
Uniqueness
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-oxo-7,8-dihydro-6H-naphthalene-2-carboxamide is unique due to its combination of a thiadiazole ring and a naphthalene carboxamide structure, which imparts specific chemical and biological properties not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
